molecular formula C8H16N2O B093661 1-(4-Methylpiperazin-1-yl)propan-2-one CAS No. 15885-04-8

1-(4-Methylpiperazin-1-yl)propan-2-one

Cat. No. B093661
CAS RN: 15885-04-8
M. Wt: 156.23 g/mol
InChI Key: RJFFVAGYPXHKIN-UHFFFAOYSA-N
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Description

The compound 1-(4-Methylpiperazin-1-yl)propan-2-one is a structural motif present in various derivatives that have been synthesized and studied for their potential pharmacological activities. These derivatives often exhibit a range of biological activities, including antidepressant, antimicrobial, anticonvulsant, antiarrhythmic, hypotensive, and alpha-adrenolytic properties . The presence of the 4-methylpiperazine moiety is a common feature in these compounds, which is often linked to other pharmacophores to enhance or modify their biological activity.

Synthesis Analysis

The synthesis of derivatives containing the 1-(4-Methylpiperazin-1-yl)propan-2-one moiety involves various chemical reactions, including nucleophilic substitution, reductive amination, and N-alkylation . For instance, the compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution of 1-methylpiperazine with a brominated precursor . Similarly, reductive amination was used to synthesize a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of these derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray crystallography has also been employed to determine the conformation of the molecules and establish the geometry of the piperazine ring and its relation to other structural moieties .

Chemical Reactions Analysis

The chemical reactivity of the 1-(4-Methylpiperazin-1-yl)propan-2-one derivatives is influenced by the presence of functional groups and the overall molecular structure. These compounds can undergo further chemical transformations, such as acylation, to yield a variety of acetamide derivatives with potential biological activities . The introduction of different substituents can significantly alter the chemical and pharmacological properties of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the 4-methylpiperazine moiety contributes to the basicity and potential solubility in organic solvents. The crystal structure analysis provides insights into the conformation and stability of the molecule in the solid state . These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.

Scientific Research Applications

1. Electro-Optic Applications

  • Application Summary: This compound is used in the synthesis of a Mannich base organic non-linear optical (NLO) single crystal, which is suitable for electro-optic device applications .
  • Methods of Application: The crystal was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature .
  • Results: The NLO property was tested by Kurtz and Perry powder technique and the SHG efficiency of MPN was found to be 1.03 times than standard KDP . The PL spectrum of MPN shows blue light emission, confirming the material as a potential candidate for opto-electronic applications .

2. Anti-Inflammatory Applications

  • Application Summary: A new piperazine compound (LQFM182) derived from “1-(4-Methylpiperazin-1-yl)propan-2-one” has been found to have anti-nociceptive and anti-inflammatory effects .
  • Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
  • Results: LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

3. Synthesis of New Compounds

  • Application Summary: This compound can be used as a starting material in the synthesis of new organic compounds, such as "(Z)-1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one" .
  • Methods of Application: The specific synthetic procedures would depend on the desired end product. In general, reactions involving this compound would likely require standard organic chemistry techniques and equipment .
  • Results: The synthesized compound can then be used for further research or application in various fields .

4. Material Science Applications

  • Application Summary: A compound derived from “1-(4-Methylpiperazin-1-yl)propan-2-one”, specifically “1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol”, has been studied for its potential applications in material science .
  • Methods of Application: The compound was likely synthesized and then tested for various properties relevant to material science, such as mechanical stability .
  • Results: The results of these tests would provide insights into the potential applications of the compound in material science .

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFFVAGYPXHKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441328
Record name 1-(4-methylpiperazin-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)propan-2-one

CAS RN

15885-04-8
Record name 1-(4-methylpiperazin-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JA Zahra - Jordan Journal of Chemistry (JJC), 2019 - jjc.yu.edu.jo
A selected set of new N1-(indan-4-yl) amidrazones 10a-p, incorporating piperazines or related congeners, has been synthesized by reacting the hydrazonoyl chloride 9 (derived from 4-…
Number of citations: 0 jjc.yu.edu.jo
ES Daldoom, MI Qadri, JA Zahra… - Letters in Organic …, 2021 - ingentaconnect.com
A selected set of new N1-(indan-5-yl)amidrazones 4a-p, encompassing piperazines or related amines, has been prepared via interaction of the hydrazonoyl chloride 3 (derived from 5-…
Number of citations: 5 www.ingentaconnect.com
AH Abdullah, JA Zahra, MM El-Abadelah… - … für Naturforschung B, 2016 - degruyter.com
A selected set of N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones (7a–n) has been synthesized by reacting the respective hydrazonoyl chloride 5 derived from 3-amino-9-ethylcarbazole (…
Number of citations: 6 www.degruyter.com
AY Habashneh, MM El-Abadelah… - Medicinal …, 2018 - ingentaconnect.com
Background: Amidrazones have been reported to have significant anti-tumor properties against several cancer cell lines. Objectives: The current project aims to profile the structure-…
Number of citations: 3 www.ingentaconnect.com
Y Wang, J Ai, G Liu, M Geng, A Zhang - Organic & Biomolecular …, 2011 - pubs.rsc.org
An effective one-pot synthesis of quinolines bearing diverse C3-piperazinyl functions was developed by using a modified Friedländer's protocol. The method not only enables the …
Number of citations: 15 pubs.rsc.org

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